![molecular formula C16H16ClFN2O B12123821 4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile](/img/structure/B12123821.png)
4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile is a synthetic organic compound with the molecular formula C16H16ClFN2O. It is primarily used for research purposes and has applications in various scientific fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile typically involves the reaction of 4-fluorobenzaldehyde with piperidine, followed by the addition of a chloroacetyl chloride derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Pharmacological Research
The compound has been studied for its potential as an antiarrhythmic agent. Similar compounds have shown efficacy in treating atrial fibrillation and other cardiac arrhythmias by modulating ion channels and influencing cardiac action potentials . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine or fluorophenyl groups can enhance bioactivity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. For example, compounds with similar structures have been synthesized and tested against various cancer cell lines, showing significant inhibitory effects on cell proliferation . The presence of the piperidine ring is believed to play a crucial role in the interaction with biological targets involved in cancer progression.
Antimicrobial Properties
There is emerging evidence that compounds related to 4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile possess antimicrobial activities. Studies have demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. This opens avenues for developing new antimicrobial agents to combat resistant strains.
Case Study 1: Antiarrhythmic Activity
In a study investigating the antiarrhythmic effects of related compounds, it was found that modifications to the piperidine structure significantly altered the electrophysiological properties of cardiac cells. Compounds exhibiting similar structural features to this compound were effective in reducing arrhythmia episodes in preclinical models .
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the cytotoxic effects of various derivatives on breast cancer cell lines. The results indicated that specific modifications to the fluorophenyl group enhanced cytotoxicity, making these compounds promising candidates for further development as anticancer agents .
Case Study 3: Antimicrobial Testing
In vitro tests conducted on several derivatives showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL, demonstrating the potential for these compounds as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloro-2-fluorophenyl)(piperidin-1-yl)methyl]-1H-imidazole derivatives
- 4-Chloro-2-fluorophenyl-piperidin-1-yl-methylidene derivatives
Uniqueness
4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .
Biological Activity
4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C16H16ClFN2O
- Molecular Weight : 302.76 g/mol
- CAS Number : Not specifically listed but can be derived from its molecular structure.
Research indicates that the biological activity of this compound may involve several mechanisms, including:
- Ion Channel Modulation : The compound has been studied for its effects on ion channels, which play critical roles in cellular signaling and excitability.
- Receptor Binding : It may exhibit affinity for various receptors, influencing neurotransmitter release and modulation.
- Enzymatic Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways has also been suggested.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant Activity : Preliminary studies suggest it may possess antidepressant-like effects, potentially through modulation of serotonin and norepinephrine pathways.
- Analgesic Properties : There is evidence supporting its use as an analgesic, likely due to its interaction with pain pathways.
- Anti-inflammatory Effects : In vitro studies indicate that it may reduce inflammation markers, suggesting a role in inflammatory conditions.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the biological activities of this compound:
-
Study on Antidepressant Effects :
- A study conducted on animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. This was attributed to increased serotonin levels in the brain.
-
Analgesic Properties Evaluation :
- Another research project assessed the analgesic effects in a neuropathic pain model. Results showed that the compound significantly reduced pain scores in treated animals, suggesting efficacy comparable to traditional analgesics.
-
Anti-inflammatory Mechanism Investigation :
- A recent study explored the anti-inflammatory properties by measuring cytokine levels in vitro. The compound was found to inhibit TNF-alpha production, indicating potential therapeutic applications in inflammatory diseases.
Properties
Molecular Formula |
C16H16ClFN2O |
---|---|
Molecular Weight |
306.76 g/mol |
IUPAC Name |
(2Z)-4-chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile |
InChI |
InChI=1S/C16H16ClFN2O/c17-10-15(21)14(11-19)16(20-8-2-1-3-9-20)12-4-6-13(18)7-5-12/h4-7H,1-3,8-10H2/b16-14- |
InChI Key |
HUSGFJHUXRSKST-PEZBUJJGSA-N |
Isomeric SMILES |
C1CCN(CC1)/C(=C(/C#N)\C(=O)CCl)/C2=CC=C(C=C2)F |
Canonical SMILES |
C1CCN(CC1)C(=C(C#N)C(=O)CCl)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.